molecular formula C10H20N2O B15302785 n-(2-(Pyrrolidin-3-yl)ethyl)butyramide

n-(2-(Pyrrolidin-3-yl)ethyl)butyramide

Cat. No.: B15302785
M. Wt: 184.28 g/mol
InChI Key: IHEXZTDKDFDWBE-UHFFFAOYSA-N
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Description

n-(2-(Pyrrolidin-3-yl)ethyl)butyramide is a compound with the molecular formula C10H20N2O. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is significant in medicinal chemistry due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-(Pyrrolidin-3-yl)ethyl)butyramide typically involves the reaction of pyrrolidine derivatives with butyric acid or its derivatives. One common method includes the reaction of 3-pyrrolidin-1-ylpropylamine with butyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

n-(2-(Pyrrolidin-3-yl)ethyl)butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The primary products are amines or alcohols.

    Substitution: The products depend on the substituent introduced, often resulting in alkylated derivatives.

Scientific Research Applications

n-(2-(Pyrrolidin-3-yl)ethyl)butyramide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of n-(2-(Pyrrolidin-3-yl)ethyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in cellular pathways, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure with similar biological activity.

    Proline: An amino acid with a pyrrolidine ring, involved in protein synthesis.

    Pyrrolidin-2-one: A lactam with applications in pharmaceuticals.

Uniqueness

n-(2-(Pyrrolidin-3-yl)ethyl)butyramide is unique due to its specific substitution pattern, which enhances its ability to interact with a broader range of biological targets. This makes it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(2-pyrrolidin-3-ylethyl)butanamide

InChI

InChI=1S/C10H20N2O/c1-2-3-10(13)12-7-5-9-4-6-11-8-9/h9,11H,2-8H2,1H3,(H,12,13)

InChI Key

IHEXZTDKDFDWBE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1CCNC1

Origin of Product

United States

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